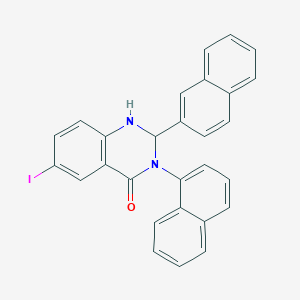![molecular formula C10H11N3O4 B10900898 {4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B10900898.png)
{4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes both hydrazone and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID typically involves the reaction of 4-formylphenoxyacetic acid with aminocarbonyl hydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((E)-{[{2-[(4-CHLOROANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
- **4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
- **4-((E)-{[{2-[(CYCLOHEXYLAMINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
Uniqueness
2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazone and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H11N3O4 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C10H11N3O4/c11-10(16)13-12-5-7-1-3-8(4-2-7)17-6-9(14)15/h1-5H,6H2,(H,14,15)(H3,11,13,16)/b12-5+ |
InChI-Schlüssel |
WCTGIULEVDFQSG-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10900823.png)
![N'-[(2E)-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10900830.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B10900836.png)
![2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10900849.png)
![2-Amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10900854.png)
![N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B10900856.png)
![1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-](/img/structure/B10900868.png)
![N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide](/img/structure/B10900875.png)
![N'-{(E)-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B10900877.png)

![4-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10900890.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B10900907.png)
![2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole](/img/structure/B10900916.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10900927.png)
